molecular formula C10H7N3OS B14607181 Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl- CAS No. 58755-04-7

Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-

Cat. No.: B14607181
CAS No.: 58755-04-7
M. Wt: 217.25 g/mol
InChI Key: UUZGMCAZSPMOPZ-UHFFFAOYSA-N
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Description

Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl- is a heterocyclic compound that belongs to the class of thiazolotriazoles. This compound is characterized by a fused ring system containing both thiazole and triazole rings. The presence of these rings imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl- can be achieved through various methods. One common approach involves the visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This method provides excellent yields and is considered environmentally friendly due to the use of water as a solvent and sustainable irradiation as the power source .

Another method involves the regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles. This procedure is convenient and allows for the preparation of thiazolo[3,2-b][1,2,4]triazol-7-ium and related salts .

Industrial Production Methods

Industrial production methods for thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-b][1,2,4]triazol-7-ium
  • Thiazolo[4,5-b]pyridines
  • Pyrano[2,3-d]thiazoles

Uniqueness

Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl- is unique due to its specific ring structure and the presence of both thiazole and triazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

58755-04-7

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C10H7N3OS/c14-8-6-15-10-11-9(12-13(8)10)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

UUZGMCAZSPMOPZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N2C(=NC(=N2)C3=CC=CC=C3)S1

Origin of Product

United States

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